Step-Economy Advantage: Pre-Installed Michael Acceptor Eliminates Two Synthetic Operations Versus 6-Acetamido Intermediate
The target compound bears the (E)-but-2-enamide (crotonamide) Michael acceptor pre-installed at the 6-position. Its closest precursor analog, N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide (CAS 848133-76-6), contains an acetyl protecting group that must be removed and replaced via a two-step deprotection–acylation sequence to introduce the crotonamide Michael acceptor required for irreversible EGFR/HER2 inhibition [1][2]. The target compound thus reduces the synthetic sequence by a minimum of 2 discrete chemical operations compared to the acetamido intermediate when preparing irreversible inhibitors [3].
| Evidence Dimension | Synthetic step count to install Michael acceptor at 6-position |
|---|---|
| Target Compound Data | 0 additional steps required (Michael acceptor pre-installed) |
| Comparator Or Baseline | N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide (CAS 848133-76-6): requires deprotection (e.g., acidic hydrolysis) + acylation with crotonyl chloride derivative = 2 additional steps |
| Quantified Difference | 2-step reduction in synthetic sequence |
| Conditions | Synthetic route comparison based on published neratinib and analog preparation methods (Tsou et al., J. Med. Chem. 2005; Mao et al., Org. Process Res. Dev. 2019) |
Why This Matters
For procurement decisions, this directly translates to reduced intermediate inventory, shorter production campaigns, and lower cumulative process impurity burden in multi-step pharmaceutical syntheses.
- [1] Tsou HR, Overbeek-Klumpers EG, Hallett WA, et al. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. J Med Chem. 2005;48(4):1107-1131. PMID: 15715478. View Source
- [2] Mao Y, Liu Z, Yang X, et al. A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Org Process Res Dev. 2019. (ACS Publications). View Source
- [3] Zhang R, et al. Intermediate compound of antitumor drug neratinib and its preparation method and use. CN102731395A, 2012. Patent claims the target compound (A = H in Formula I) as an intermediate for neratinib. View Source
